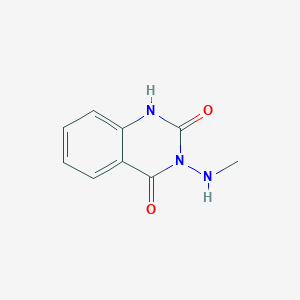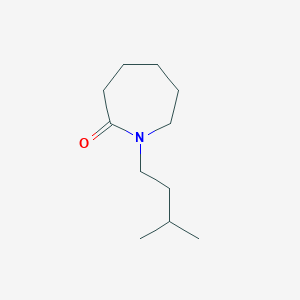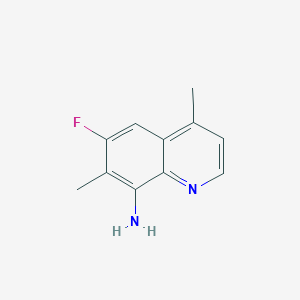
N'-Hydroxy-4-(methylthio)benzimidamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N’-Hydroxy-4-(methylthio)benzimidamide is an organic compound with the molecular formula C8H10N2OS and a molecular weight of 182.24 g/mol It is a member of the benzimidamide family, characterized by the presence of a hydroxy group and a methylthio group attached to the benzene ring
準備方法
Synthetic Routes and Reaction Conditions
N’-Hydroxy-4-(methylthio)benzimidamide can be synthesized through the reaction of 4-methylbenzonitrile with hydroxylamine hydrochloride in the presence of sodium carbonate. The reaction is typically carried out at a temperature of 60-70°C for about 4 hours . The presence of the oxime proton peak in 1H-NMR and IR spectra confirms the formation of the compound .
Industrial Production Methods
While specific industrial production methods for N’-Hydroxy-4-(methylthio)benzimidamide are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reactors, and ensuring high purity and yield through purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
N’-Hydroxy-4-(methylthio)benzimidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium hydride or potassium carbonate in polar aprotic solvents are typically employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted benzimidamides depending on the nucleophile used.
科学的研究の応用
N’-Hydroxy-4-(methylthio)benzimidamide has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex organic molecules and heterocycles.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Industry: The compound is used in the synthesis of specialty chemicals and materials.
作用機序
The mechanism of action of N’-Hydroxy-4-(methylthio)benzimidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy and methylthio groups play a crucial role in binding to these targets, modulating their activity. This interaction can lead to various biological effects, including enzyme inhibition or activation of signaling pathways.
類似化合物との比較
Similar Compounds
- N’-Hydroxy-4-methylbenzimidamide
- N’-Hydroxy-4-methoxybenzimidamide
- N’-Hydroxy-4-chlorobenzimidamide
Uniqueness
N’-Hydroxy-4-(methylthio)benzimidamide is unique due to the presence of the methylthio group, which imparts distinct chemical and biological properties. This group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications.
特性
分子式 |
C8H10N2OS |
|---|---|
分子量 |
182.25 g/mol |
IUPAC名 |
N'-hydroxy-4-methylsulfanylbenzenecarboximidamide |
InChI |
InChI=1S/C8H10N2OS/c1-12-7-4-2-6(3-5-7)8(9)10-11/h2-5,11H,1H3,(H2,9,10) |
InChIキー |
FERZLTOGCPKONO-UHFFFAOYSA-N |
異性体SMILES |
CSC1=CC=C(C=C1)/C(=N\O)/N |
正規SMILES |
CSC1=CC=C(C=C1)C(=NO)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


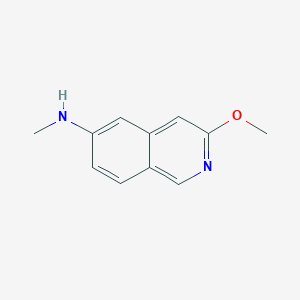
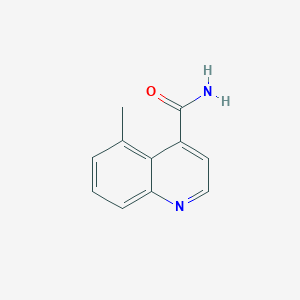

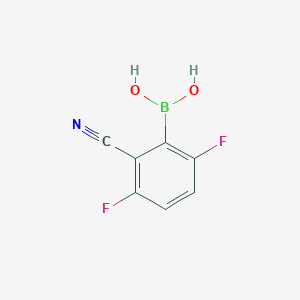
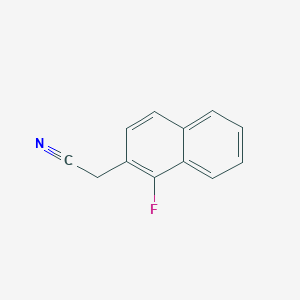
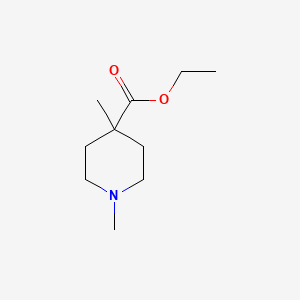
![2-(Furan-2-yl)benzo[d]oxazole](/img/structure/B11907672.png)
